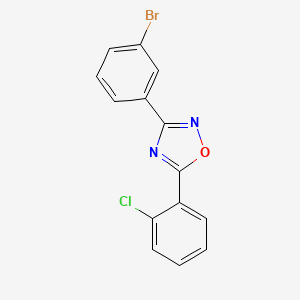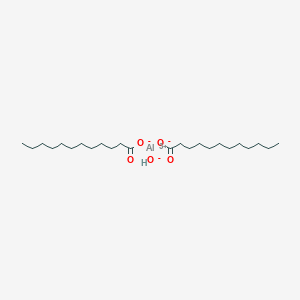
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinazolinone core with a 4-chlorophenyl group and an amino methyl substituent, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride typically involves the reaction of 4-chloroaniline with formamide to form the quinazolinone core. This is followed by the introduction of the amino methyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in drug discovery, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through pathways involving signal transduction, gene expression, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinazolinone core but with different substituents, leading to distinct biological activities.
3-(((4-Chlorophenyl)imino)methyl)phenol: Another related compound with a similar structure but different functional groups.
Uniqueness
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is unique due to its specific substituents, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
75159-48-7 |
|---|---|
Molekularformel |
C15H14Cl3N3O |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
3-[(4-chloroanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C15H12ClN3O.2ClH/c16-11-5-7-12(8-6-11)17-9-19-10-18-14-4-2-1-3-13(14)15(19)20;;/h1-8,10,17H,9H2;2*1H |
InChI-Schlüssel |
COQVMNZYVGQDMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNC3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


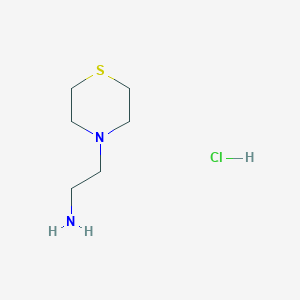
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
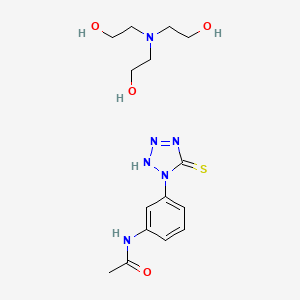

![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
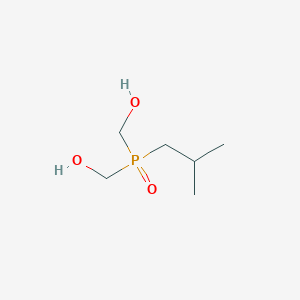
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
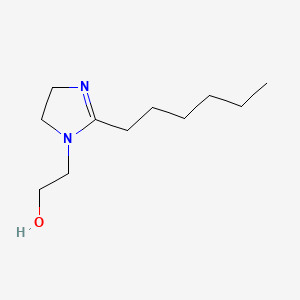
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
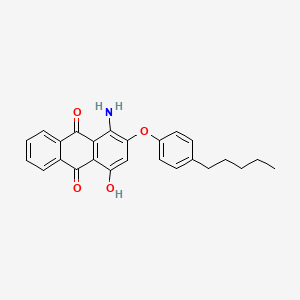
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)

